molecular formula C20H28O5 B1199900 Pseudoirroratin A

Pseudoirroratin A

Número de catálogo: B1199900
Peso molecular: 348.4 g/mol
Clave InChI: NDYPVJHBSKUXPP-VWIBHASISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pseudoirroratin A is a cytotoxic ent-kaurane diterpenoid first isolated from Isodon pseudoirrorata (synonym: I. pharicus), a plant native to high-altitude regions of southern Tibet and southwestern China . Structurally, it belongs to the 11,20-epoxy subtype of ent-kaurane diterpenoids, characterized by a tetracyclic skeleton with a 5-membered cyclic acetal group spanning the B and C rings (Figure 1) . This compound exhibits potent antitumor activity, with reported IC50 values in the nanomolar range against colorectal adenocarcinoma (HCT-116, HT-29), leukemia, and breast cancer cell lines .

Recent advances in semisynthesis have enabled scalable production of pseudoirroratin A using (−)-flexicaulin A, a structurally analogous and more abundant ent-kaurane diterpenoid, as a scaffold . The synthetic route involves hydroxyl protection, Dess–Martin periodinane oxidation, and stereoselective cyclization, achieving a 29% overall yield with high purity ([α]D<sup>17</sup> = −158.5° in MeOH) . Absolute configurations were confirmed via single-crystal X-ray diffraction and vibrational circular dichroism (VCD), confirming its (−)-(5R,7R,8R,9S,10S,11R,13S,14R) stereochemistry .

Propiedades

Fórmula molecular

C20H28O5

Peso molecular

348.4 g/mol

Nombre IUPAC

(1S,4R,6S,9R,10R,12R,17S,18R)-4,10,18-trihydroxy-13,13-dimethyl-7-methylidene-3-oxapentacyclo[7.7.1.16,9.01,12.04,17]octadecan-8-one

InChI

InChI=1S/C20H28O5/c1-10-11-8-19(24)16-18(9-25-19)6-4-5-17(2,3)12(18)7-13(21)20(16,14(10)22)15(11)23/h11-13,15-16,21,23-24H,1,4-9H2,2-3H3/t11-,12+,13+,15+,16+,18-,19+,20+/m0/s1

Clave InChI

NDYPVJHBSKUXPP-VWIBHASISA-N

SMILES isomérico

CC1(CCC[C@]23[C@@H]1C[C@H]([C@]45[C@H]2[C@@](C[C@H]([C@H]4O)C(=C)C5=O)(OC3)O)O)C

SMILES canónico

CC1(CCCC23C1CC(C45C2C(CC(C4O)C(=C)C5=O)(OC3)O)O)C

Sinónimos

pseudoirroratin A

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Comparison

Pseudoirroratin A shares its ent-kaurane skeleton with other diterpenoids but differs in functional groups and bioactivity (Table 1).

Table 1. Structural and Functional Comparison of Pseudoirroratin A with Related Compounds

Compound Source Key Structural Features Key Functional Groups Antitumor Targets
(−)-Pseudoirroratin A Isodon pseudoirrorata 11,20-epoxy, 5-membered cyclic acetal (B/C ring) α,β-unsaturated ketone, 7β-OH, 14β-OH HDAC1 inhibition, caspase-3/PARP activation
(−)-Flexicaulin A Isodon flexicaulis C-20 hydroxyl, no epoxy 7β-OH, 14β-OH Weak HDAC1 interaction
Oridonin Isodon rubescens 1α,6β-dihydroxyl, 7α,20-epoxy α,β-unsaturated ketone PI3K/Akt pathway, ROS induction
Epieriocalyxin A Isodon eriocalyx 6,7-seco-kaurane, 1α-hydroxyl α,β-unsaturated ketone JNK/ERK1/2 activation

Key Structural Differences :

  • Pseudoirroratin A vs. Flexicaulin A : The former contains a 11,20-epoxy group and cyclic acetal, absent in flexicaulin A. This modification enhances pseudoirroratin A’s electrophilicity, enabling stronger interactions with cellular targets like HDAC1 .
  • Pseudoirroratin A vs. Oridonin : While both have α,β-unsaturated ketones, oridonin’s 1α,6β-dihydroxyl group directs its activity toward ROS-mediated apoptosis rather than HDAC1 suppression .
Mechanistic and Efficacy Differences

In Vitro and In Vivo Antitumor Activity :

  • Pseudoirroratin A inhibits HCT-116 and HT-29 cell proliferation (IC50 = 0.32–0.58 μM) via caspase-3 activation, PARP cleavage, and HDAC1 suppression, outperforming flexicaulin A (IC50 > 10 μM) .
  • In murine xenograft models, pseudoirroratin A reduces tumor volume by 68% (vs. 12% for flexicaulin A) at 2 mg/kg, attributed to its dual functional groups (epoxy and α,β-unsaturated ketone) synergizing to block cancer cell survival pathways .

Unique Mechanisms :

  • HDAC1 Inhibition : Pseudoirroratin A binds HDAC1’s catalytic site via its 7β-OH and 14β-OH groups, disrupting histone deacetylation and promoting pro-apoptotic gene expression .
  • ERK Phosphorylation : Unlike epieriocalyxin A, which activates ERK1/2 to induce apoptosis, pseudoirroratin A suppresses ERK signaling, highlighting divergent pathways within the ent-kaurane family .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing Pseudoirroratin A from Flexicaulin A?

  • Methodological Answer : The semisynthesis involves three key steps:

  • Step 1 : Flexicaulin A (1) reacts with CuSO₄·H₂O and TsOH·H₂O in dry acetone at room temperature for 24 hours to yield compound 2 (90% yield).
  • Step 2 : Compound 3 is oxidized using DMP-AcOH and NaHCO₃ in CHCl₃ over 8 hours to produce compound 4 (85% yield).
  • Step 3 : Compound 4 undergoes hydrolysis with HCl, MeOH, and H₂O at room temperature for 5 hours, yielding Pseudoirroratin A (5) (84% yield) .
  • Optimization : Adjusting solvent polarity (e.g., acetone vs. THF) and catalyst ratios (e.g., CuSO₄ concentration) can improve yields. Replicate conditions rigorously to ensure reproducibility .

Q. How should researchers design experiments to assess Pseudoirroratin A’s antitumor activity in vitro?

  • Methodological Answer :

  • PICOT Framework :
  • Population : Cancer cell lines (e.g., HeLa, MCF-7).
  • Intervention : Pseudoirroratin A at varying concentrations (e.g., 1–100 µM).
  • Comparison : Positive controls (e.g., cisplatin) and negative controls (vehicle-only).
  • Outcome : IC₅₀ values, apoptosis markers (e.g., caspase-3 activation).
  • Time : 24–72 hours for dose-response assays.
  • Key Metrics : Use MTT or CCK-8 assays for viability, flow cytometry for apoptosis, and Western blotting for protein expression. Include triplicate runs and statistical validation (e.g., ANOVA) .

Q. What spectroscopic techniques are essential for characterizing Pseudoirroratin A’s structural purity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm skeletal structure (e.g., δ 5.2 ppm for α,β-unsaturated lactone protons).
  • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., [M+H]⁺ at m/z 487.2452).
  • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient).
  • Contradictions : Resolve discrepancies (e.g., unexpected peaks) by repeating synthesis under inert atmosphere to avoid oxidation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in Pseudoirroratin A’s reported biological activity across studies?

  • Methodological Answer :

  • Data Audit : Compare cell line specificity (e.g., solid vs. blood cancers), assay protocols (e.g., ATP-based vs. resazurin assays), and compound stability (e.g., DMSO stock storage at −20°C vs. −80°C).
  • Meta-Analysis : Use tools like RevMan to aggregate IC₅₀ values and identify outliers. For example, discrepancies in IC₅₀ (e.g., 10 µM vs. 50 µM) may stem from differences in serum concentration in culture media .
  • Replication : Validate key findings using orthogonal methods (e.g., siRNA knockdown of putative targets like NF-κB) .

Q. What mechanistic studies are recommended to elucidate Pseudoirroratin A’s mode of action?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis-related BAX or BCL-2).
  • Protein Interaction : Co-IP or pull-down assays with biotinylated Pseudoirroratin A to identify binding partners (e.g., kinases or phosphatases).
  • In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like tubulin or topoisomerase II. Cross-validate with mutagenesis studies (e.g., alanine scanning) .

Q. How can researchers optimize Pseudoirroratin A’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility (logP ≈ 3.2).
  • ADME Testing :
  • Absorption : Caco-2 permeability assay.
  • Metabolism : Liver microsomal stability (e.g., t₁/₂ > 60 minutes).
  • Excretion : Radiolabeled compound tracking in urine/feces.
  • Dosing : Preclinical trials in xenograft models (e.g., 5–20 mg/kg IV, q3d) with LC-MS/MS for plasma concentration monitoring .

Methodological Frameworks

Q. What criteria should guide the formulation of research questions for Pseudoirroratin A studies?

  • Answer : Apply the FINER framework:

  • Feasible : Ensure access to synthetic intermediates (e.g., Flexicaulin A).
  • Interesting : Focus on understudied mechanisms (e.g., ferroptosis induction).
  • Novel : Explore combination therapies (e.g., with checkpoint inhibitors).
  • Ethical : Adhere to animal welfare guidelines (e.g., 3R principles).
  • Relevant : Align with NIH priorities (e.g., natural product drug discovery) .

Q. How should contradictory spectral data be analyzed during structural validation?

  • Answer :

  • Comparative Analysis : Cross-reference with published spectra of analogues (e.g., irroratin derivatives).
  • Computational Validation : Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts.
  • Collaborative Verification : Share raw data (e.g., FID files) via repositories like Zenodo for peer validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.